molecular formula C21H16N2O4 B2452648 2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide CAS No. 851411-30-8

2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide

Cat. No.: B2452648
CAS No.: 851411-30-8
M. Wt: 360.369
InChI Key: YFCHDVXWUVTUEE-UHFFFAOYSA-N
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Description

2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide is a recognized and potent small-molecule inhibitor of AKT (Protein Kinase B), a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently hyperactivated in a wide spectrum of human cancers and is a critical regulator of cell survival, proliferation, and metabolism. The compound functions by competitively binding to the ATP-binding pocket of AKT, thereby potently inhibiting its kinase activity. This inhibition leads to the blockade of downstream signaling events, resulting in the induction of apoptosis and the suppression of tumor cell growth. Its primary research value lies in its application as a chemical probe to elucidate the complex biological functions of AKT in oncogenesis and cancer progression. Researchers utilize this inhibitor in vitro and in vivo to study AKT-driven tumor models, investigate mechanisms of therapeutic resistance, and explore potential synergistic effects in combination with other targeted agents or chemotherapeutics. It serves as a vital tool for validating AKT as a therapeutic target and for advancing the preclinical development of novel oncology treatments. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-12-11-17(23-20(24)14-8-4-5-9-15(14)26-2)22-19-13-7-3-6-10-16(13)27-21(25)18(12)19/h3-11H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCHDVXWUVTUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the chromeno-pyridinyl core through a series of cyclization reactions. The methoxy and methyl groups are then introduced through selective functionalization reactions. The final step involves the coupling of the chromeno-pyridinyl intermediate with a benzamide derivative under specific reaction conditions, such as the use of a suitable catalyst and solvent system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

The compound 2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide has garnered interest in various fields of scientific research due to its potential biological activities and applications. This article delves into its applications, supported by comprehensive data tables and case studies.

Structural Representation

The structural representation of the compound highlights the chromeno-pyridine framework, which is significant for its biological activity.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.

Case Study: Anticancer Efficacy

A study assessed the compound's effectiveness against human colorectal carcinoma (HCT116) cells, revealing an IC50 value of approximately 5.85 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM) .

Cell Line IC50 (µM)
HCT1165.85
A431<10
HepG2<15

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Data

In vitro studies have reported minimum inhibitory concentration (MIC) values that suggest effective antimicrobial properties.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus1.27
Escherichia coli1.43
Klebsiella pneumoniae2.60

Anti-inflammatory Effects

Preliminary research suggests that the compound may modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.

In Vivo Study Insights

In animal models of arthritis, treatment with the compound resulted in reduced levels of inflammatory markers, indicating its potential utility in managing inflammatory conditions .

Neuroprotective Potential

Recent studies have explored the neuroprotective effects of compounds with similar structures, suggesting that this compound may also exhibit protective effects against neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide include other benzamide derivatives and chromeno-pyridinyl compounds. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the chromeno-pyridinyl structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

2-Methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O3C_{17}H_{16}N_{2}O_{3} with a molecular weight of approximately 296.32 g/mol. The compound features a chromeno-pyridine structure, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of chromeno-pyridine have shown significant antiproliferative activity against various cancer cell lines. In vitro studies demonstrated that related compounds exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating promising anticancer properties.

CompoundCell LineIC50 (µM)
Compound AMCF-73.1
Compound BHCT 1164.0
Compound CHEK 2935.3

Antioxidant Activity

The antioxidant properties of chromeno derivatives have been extensively studied. These compounds can scavenge free radicals and inhibit lipid peroxidation, thus protecting cells from oxidative stress. In one study, a related compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in human fibroblasts.

Antimicrobial Activity

In addition to anticancer and antioxidant activities, derivatives of this compound have shown antimicrobial properties. For example, certain chromeno-pyridine derivatives were tested against various bacterial strains and displayed notable inhibition zones, suggesting their potential as antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins.
  • Antioxidant Mechanism : By enhancing the cellular antioxidant defenses and reducing oxidative stress markers.
  • Antimicrobial Mechanism : Disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

  • Study on MCF-7 Cells : A study investigated the effect of various chromeno derivatives on MCF-7 cells, revealing that specific substitutions significantly enhanced antiproliferative activity.
  • Antioxidant Study : Another research highlighted the antioxidant capabilities of related compounds using DPPH and ABTS assays, demonstrating effective radical scavenging activity comparable to standard antioxidants.
  • Antimicrobial Evaluation : A comprehensive evaluation showed that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli effectively.

Q & A

Synthesis and Structural Characterization

Basic Question: Q. 1.1 What are the standard synthetic routes for preparing 2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide? The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the chromeno[4,3-b]pyridine core via cyclization of substituted pyridine derivatives under acidic or thermal conditions.
  • Step 2: Introduction of the 4-methyl-5-oxo group through oxidation or ketone functionalization.
  • Step 3: Coupling of the benzamide moiety via nucleophilic acyl substitution or amide bond formation, often using coupling agents like EDCI/HOBt .
    Key challenges include regioselectivity in cyclization and purification of intermediates.

Advanced Question: Q. 1.2 How can regioselectivity issues in chromeno-pyridine core synthesis be resolved? Regioselectivity can be controlled by:

  • Steric and electronic directing groups : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the pyridine ring direct cyclization to specific positions.
  • Catalytic systems : Lewis acids like ZnCl₂ or BF₃·Et₂O stabilize transition states, favoring the desired regioisomer .
  • Temperature modulation : Lower temperatures (0–25°C) reduce side reactions, as seen in analogous chromeno-pyridine syntheses .

Structural Analysis and Crystallography

Basic Question: Q. 2.1 What spectroscopic methods are critical for characterizing this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., methoxy, aromatic protons) and confirms substitution patterns.
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
  • High-resolution mass spectrometry (HRMS) : Verifies molecular formula and fragmentation patterns .

Advanced Question: Q. 2.2 How can X-ray crystallography resolve ambiguities in chromeno-pyridine ring conformation?

  • SHELX refinement : Using programs like SHELXL, crystallographic data can model bond lengths, angles, and torsional strain in the chromeno-pyridine system. For example, SHELX’s twin refinement is critical for resolving overlapping electron density in fused-ring systems .
  • Hydrogen bonding networks : Analysis of intermolecular interactions (e.g., amide-pyridine hydrogen bonds) clarifies packing motifs and stability .

Biological Activity and Mechanism

Basic Question: Q. 3.1 What preliminary assays are used to evaluate this compound’s bioactivity?

  • Enzyme inhibition assays : Targets like kinases or bacterial enzymes (e.g., acps-pptase) are screened using fluorescence-based or colorimetric methods.
  • Cellular viability assays : MTT or ATP-luciferase assays assess cytotoxicity and anti-proliferative effects .
  • Whole-blood cytokine profiling : Measures suppression of TNF-α or IL-6 to evaluate anti-inflammatory potential .

Advanced Question: Q. 3.2 How can contradictory data between in vitro and in vivo efficacy be addressed?

  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., hepatic clearance of the methoxy group).
  • Prodrug strategies : Modify the benzamide moiety to enhance solubility or membrane permeability .
  • Tissue distribution studies : Radiolabeled analogs (e.g., ¹⁴C-tagged) track compound accumulation in target organs .

Structure-Activity Relationships (SAR)

Basic Question: Q. 4.1 Which substituents on the benzamide group influence bioactivity?

  • Methoxy group (position 2) : Enhances binding to hydrophobic pockets in enzyme active sites.
  • Chromeno-pyridine substituents : The 4-methyl-5-oxo group increases rigidity, improving target affinity .

Advanced Question: Q. 4.2 How can enantioselective synthesis optimize potency?

  • Chiral auxiliaries : Use (4R,5S)-oxazolidinones to induce asymmetry during amide bond formation, achieving >99% enantiomeric excess (e.g., ZD3523 in leukotriene antagonist studies) .
  • Enantiomer profiling : Test R vs. S configurations in functional assays; e.g., R-enantiomers often show 2–5x higher affinity due to steric complementarity .

Data Contradictions and Reproducibility

Advanced Question: Q. 5.1 How to resolve discrepancies in reported IC₅₀ values across studies?

  • Standardize assay conditions : Control variables like ATP concentration (kinase assays) or serum content (cell-based assays).
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic parameters .

Applications in Drug Discovery

Advanced Question: Q. 6.1 What strategies improve selectivity for GR (glucocorticoid receptor) over related nuclear receptors?

  • Hybrid pharmacophores : Integrate azaxanthene (chromeno-pyridine) cores with sulfonamide groups to exploit GR-specific hydrophobic pockets .
  • Transcriptional profiling : RNA-seq identifies GR-dependent genes (e.g., FKBP5) to validate target engagement and off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.